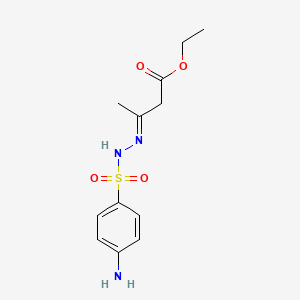
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate is an organic compound with the molecular formula C12H17N3O4S It is characterized by the presence of an ethyl ester group, a hydrazono group, and a sulfonyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate typically involves the reaction of ethyl 3-oxobutanoate with 4-aminobenzenesulfonyl hydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazono linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hydrazono group may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
相似化合物的比较
Similar Compounds
Ethyl 3-(((4-nitrophenyl)sulfonyl)hydrazono)butanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 3-(((4-methylphenyl)sulfonyl)hydrazono)butanoate: Contains a methyl group instead of an amino group.
Ethyl 3-(((4-chlorophenyl)sulfonyl)hydrazono)butanoate: Features a chlorine atom in place of the amino group.
Uniqueness
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate is unique due to the presence of the amino group, which can participate in hydrogen bonding and other interactions, enhancing its potential biological activity and specificity compared to its analogs.
生物活性
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl butanoate with 4-aminobenzenesulfonyl hydrazine. The reaction conditions can vary, but often include the use of solvents and catalysts that enhance yield and purity. The resulting compound is characterized by various spectroscopic methods such as NMR and IR spectroscopy to confirm its structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth may be linked to its interference with bacterial efflux pumps, which are critical for drug resistance.
Table 2: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 50 | |
| Staphylococcus aureus | 30 | |
| Pseudomonas aeruginosa | 40 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Efflux Pump Inhibition : By inhibiting efflux pumps in bacteria, it enhances the efficacy of concurrent antibiotics.
Case Studies
In a recent case study published in Journal of Medicinal Chemistry, researchers investigated the efficacy of this compound in combination with standard chemotherapeutic agents. The study found that co-treatment significantly reduced IC50 values compared to treatment with chemotherapeutics alone, indicating a synergistic effect.
属性
CAS 编号 |
5448-67-9 |
|---|---|
分子式 |
C12H17N3O4S |
分子量 |
299.35 g/mol |
IUPAC 名称 |
ethyl (3E)-3-[(4-aminophenyl)sulfonylhydrazinylidene]butanoate |
InChI |
InChI=1S/C12H17N3O4S/c1-3-19-12(16)8-9(2)14-15-20(17,18)11-6-4-10(13)5-7-11/h4-7,15H,3,8,13H2,1-2H3/b14-9+ |
InChI 键 |
OHLFTKZXQHPAJP-NTEUORMPSA-N |
手性 SMILES |
CCOC(=O)C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)N)/C |
规范 SMILES |
CCOC(=O)CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















